molecular formula C13H10ClFO B6373996 4-(4-Chloro-2-methylphenyl)-3-fluorophenol CAS No. 1261979-64-9

4-(4-Chloro-2-methylphenyl)-3-fluorophenol

Cat. No.: B6373996
CAS No.: 1261979-64-9
M. Wt: 236.67 g/mol
InChI Key: CPAONMNARRSZHT-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and a methyl group on the benzene ring, along with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenyl)-3-fluorophenol typically involves the introduction of the chloro, methyl, and fluorine substituents onto the phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with chlorinating agents such as thionyl chloride or sulfuryl chloride to introduce the chloro group. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride. The fluorine atom can be introduced through nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of catalysts and optimized reaction pathways can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenyl)-3-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(4-Chloro-2-methylphenyl)-3-fluorobenzaldehyde, while reduction of the chloro group can produce 4-(2-Methylphenyl)-3-fluorophenol.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-3-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications due to its unique chemical properties.

    Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.

Comparison with Similar Compounds

4-(4-Chloro-2-methylphenyl)-3-fluorophenol can be compared with other similar compounds such as:

    4-Chloro-2-methylphenol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    4-Fluoro-2-methylphenol: Lacks the chloro group, which may influence its chemical properties and applications.

    4-Chloro-3-methylphenol: The position of the methyl group is different, which can alter its chemical behavior and interactions.

The uniqueness of this compound lies in the specific combination of substituents on the phenol ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-6-9(14)2-4-11(8)12-5-3-10(16)7-13(12)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAONMNARRSZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684320
Record name 4'-Chloro-2-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-64-9
Record name 4'-Chloro-2-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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